N-(4-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
N-(4-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound characterized by its unique structure, which includes a 1,2,4-oxadiazole ring and two methylphenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the methylphenyl groups:
Final coupling: The final step involves coupling the 1,2,4-oxadiazole derivative with a propanamide moiety, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the amide group.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, they might be investigated for anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.
Mechanism of Action
The mechanism by which N-(4-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide exerts its effects depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and aromatic groups could play a crucial role in binding to these targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide: Similar structure but with a different position of the methyl group.
N-(4-chlorophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide: Similar structure with a chlorine substituent instead of a methyl group.
N-(4-methylphenyl)-3-[3-(3-ethylphenyl)-1,2,4-oxadiazol-5-yl]propanamide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
N-(4-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to its specific combination of substituents and the presence of the 1,2,4-oxadiazole ring. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H19N3O2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C19H19N3O2/c1-13-6-8-16(9-7-13)20-17(23)10-11-18-21-19(22-24-18)15-5-3-4-14(2)12-15/h3-9,12H,10-11H2,1-2H3,(H,20,23) |
InChI Key |
XVHADRWKRLRVIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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